(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride
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Overview
Description
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a hydrochloride salt form of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine, which is an aromatic amine. This compound is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the hydrogenation of 1-naphthaldehyde to form 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted to the corresponding amine using reagents like ammonia or amines under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be further hydrogenated under high pressure to form fully saturated compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-5,6,7,8-tetrahydronaphthalene
- 5,6,7,8-Tetrahydro-1-naphthylamine
- 5-Aminotetralin
- 1,2,3,4-Tetrahydro-5-naphthylamine
Uniqueness
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride is unique due to its combination of aromatic and aliphatic properties, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its hydrochloride salt form also enhances its stability and solubility, making it more suitable for various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h3,5-6H,1-2,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMMVWVEQBODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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